molecular formula C18H29N3 B3057307 N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine CAS No. 79099-11-9

N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine

Cat. No. B3057307
CAS RN: 79099-11-9
M. Wt: 287.4 g/mol
InChI Key: YIFFFYWYPDJVSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 1-benzylpiperidine and cyclohexanediamine . The benzyl group is introduced onto the piperidine ring, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine consists of a cyclohexane ring fused to a piperidine ring . The benzyl group is attached to the piperidine nitrogen. The compound’s molecular weight is 204.32 g/mol .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 99-103°C at 0.3 mbar .
  • Safety Information : The compound poses hazards associated with handling and inhalation. Precautions include proper ventilation, protective gear, and adherence to safety protocols .

Safety and Hazards

  • Precautionary Measures : Avoid contact with skin, eyes, and clothing. Use appropriate protective equipment. In case of exposure, seek medical attention .

Future Directions

: Sigma-Aldrich: 1-(1-benzylpiperidin-4-yl)methanamine : ChemSpider: Structure

properties

IUPAC Name

2-N-(1-benzylpiperidin-4-yl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20H,4-5,8-14,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFFFYWYPDJVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528281
Record name N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79099-11-9
Record name N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this reference example, 1.0 g of 1-benzyl-4-(2-nitro-cyclohexylamino)-piperidine obtained in Reference Example 16 is dissolved in 25 ml of ethanol. Then, 1.0 g of a Raney-nickel catalyst is added thereto and the mixture is stirred at room temperature in the atmosphere of hydrogen under the atmospheric pressure. The stirring is ceased when the solution has absorbed the theoretical amount of hydrogen, and the reaction solution is filtered. The filtrate is concentrated. Consequently, 0.89 g of 1-benzyl-4-(2-aminocyclohexylamino)-piperidine is obtained as the residue.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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